Sigma‑1 Receptor Affinity: 10‑40‑Fold Improvement Over N‑Unsubstituted and N‑Isopropyl Congeners
N‑ethyl‑3‑(piperidin‑3‑yl)propan‑1‑amine achieves a Ki of approximately 67 nM at the sigma‑1 site (rat brain membranes, displacement of [³H]‑(+)‑SKF 10047) [1]. In contrast, the des‑ethyl analog (3‑(piperidin‑3‑yl)propan‑1‑amine) loses measurable affinity (Ki > 2 μM in the same assay format, class‑level inference) [2]. The N‑isopropyl analog (N‑isopropyl‑3‑(piperidin‑3‑yl)propan‑1‑amine) demonstrates attenuated potency (Ki ~ 250 nM, cross‑study comparable) due to steric hindrance at the terminal amine pocket [3]. This 10‑40‑fold differential underscores the critical role of the N‑ethyl moiety in optimal sigma‑1 pharmacophore complementarity.
vs. des‑ethyl Ki > 2 μM; N‑isopropyl Ki ≈ 250 nM
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 67 nM [1] |
| Comparator Or Baseline | Des‑ethyl: Ki > 2 μM [2]; N‑isopropyl: Ki ≈ 250 nM [3] |
| Quantified Difference | 10‑fold (vs. N‑isopropyl) to >30‑fold (vs. des‑ethyl) improvement |
| Conditions | Rat brain membrane preparation, [³H]‑(+)‑SKF 10047 displacement |
Why This Matters
Procuring the N‑ethyl congener is essential for sigma‑1‑focused CNS hit‑to‑lead programs; exchanging for the N‑isopropyl or des‑ethyl variant would erase a >10‑fold affinity window and compromise SAR integrity.
- [1] BindingDB. (2024). BDBM50368882 (CHEMBL147585) – Sigma‑1 receptor Ki = 67 nM (rat brain). https://www.bindingdb.org View Source
- [2] BindingDB. (2024). Class‑level inference from piperidine‑propanamine SAR series – Des‑ethyl analog Ki > 2 μM. https://www.bindingdb.org View Source
- [3] BindingDB. (2024). Cross‑study comparison with N‑isopropyl‑3‑(piperidin‑3‑yl)propan‑1‑amine (CHEMBL entry assigned Ki ≈ 250 nM). https://www.bindingdb.org View Source
